(2S)-2,3-diammoniopropanoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H9N2O2+ |
|---|---|
Molecular Weight |
105.12 g/mol |
IUPAC Name |
(2S)-2,3-bis(azaniumyl)propanoate |
InChI |
InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/p+1/t2-/m0/s1 |
InChI Key |
PECYZEOJVXMISF-REOHCLBHSA-O |
SMILES |
C(C(C(=O)[O-])[NH3+])[NH3+] |
Isomeric SMILES |
C([C@@H](C(=O)[O-])[NH3+])[NH3+] |
Canonical SMILES |
C(C(C(=O)[O-])[NH3+])[NH3+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of L 2,3 Diaminopropanoic Acid
Stereoselective Total Synthesis Approaches
The synthesis of enantiomerically pure L-Dap is essential for its application in life sciences. Various stereoselective strategies have been developed, primarily utilizing chiral precursors or enzymatic methods to control the stereochemistry at the α-carbon.
Synthesis from Chiral Precursors (e.g., D-Serine, L-Aspartic Acid)
A common and effective strategy for synthesizing L-Dap involves starting from readily available and optically pure amino acids like serine and aspartic acid.
One approach utilizes D-serine as the chiral template. A synthetic route has been developed to prepare orthogonally protected methyl esters of L-Dap from Nα-Fmoc-O-tert-butyl-d-serine. nih.gov This method involves the reductive amination of an aldehyde derived from the starting D-serine, which preserves the chirality of the α-carbon throughout the synthesis. nih.gov The process is designed to be efficient, minimizing the need for chromatographic purification between steps. nih.gov
L-aspartic acid derivatives also serve as effective precursors. An efficient synthesis of N(α)-Boc-N(β)-Cbz-L-2,3-diaminopropionic acid has been reported starting from commercially available N(α)-Boc-Asp(OBn)-OH. acs.org This method employs a Curtius rearrangement to introduce the β-amino group. acs.org The success of this rearrangement is highly dependent on the proper protection of the α-amino group. acs.org
Enzymatic and Chemoenzymatic Synthetic Routes
Nature has evolved efficient enzymatic pathways for the synthesis of L-Dap, which can be harnessed for biotechnological production. In many bacteria, L-Dap is biosynthesized from L-serine or its activated form, O-phospho-L-serine. rsc.org
A well-characterized pathway in Staphylococcus aureus involves two enzymes, SbnA and SbnB. nih.gov SbnA, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, catalyzes the condensation of O-phospho-L-serine and L-glutamate to form an intermediate, N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA). nih.gov Subsequently, SbnB, an NAD+-dependent dehydrogenase, facilitates the oxidative hydrolysis of ACEGA to yield L-Dap and α-ketoglutarate. nih.gov A similar enzymatic transformation is observed in the biosynthesis of the antibiotic capreomycin (B601254), involving the enzymes CmnB and CmnK.
These enzymatic routes are highly stereoselective and occur under mild conditions, making them attractive for green chemistry applications. Chemoenzymatic approaches, which combine chemical synthesis with enzymatic transformations, can also be employed to leverage the high selectivity of enzymes while allowing for the introduction of non-natural functionalities.
Application of Protecting Group Strategies (e.g., Fmoc, Boc, Cbz) in Synthesis
The presence of two amino groups and a carboxylic acid in L-Dap necessitates the use of protecting groups to achieve selective modifications and to prevent unwanted side reactions during synthesis, particularly in peptide chemistry. researchgate.net The choice of protecting groups is crucial for developing orthogonal strategies, where one group can be removed without affecting the others. organic-chemistry.org
Commonly used amine-protecting groups in L-Dap synthesis include:
Fmoc (9-fluorenylmethyloxycarbonyl): This is a base-labile protecting group, often used for the protection of the α-amino group in solid-phase peptide synthesis. nih.govpeptide.com
Boc (tert-butyloxycarbonyl): This is an acid-labile protecting group, frequently employed for either the α- or β-amino group. nih.govorganic-chemistry.org The combination of Fmoc and Boc allows for orthogonal protection. nih.gov
Cbz (benzyloxycarbonyl): Also known as Z, this group is typically removed by hydrogenolysis and is widely used in solution-phase peptide synthesis. peptide.com
A synthetic strategy for preparing orthogonally protected L-Dap methyl esters has been developed where the base-labile Fmoc group is paired with the acid-labile Boc group or the p-toluenesulfonyl (Ts) group. nih.gov In Boc-based solid-phase peptide synthesis, Fmoc can be used to protect the side chain of L-Dap, as seen in the commercially available Boc-Dap(Fmoc)-OH. peptide.com Conversely, in Fmoc-based synthesis, the Boc group is commonly used for side-chain protection (e.g., Fmoc-Dap(Boc)-OH). peptide.com
The following table summarizes some of the protecting group strategies used in L-Dap synthesis:
| α-Amino Protection | β-Amino Protection | Key Features |
| Boc | Cbz | Allows for selective deprotection; suitable for solution-phase synthesis. acs.org |
| Fmoc | Boc or Ts | Orthogonal strategy for solid-phase and solution-phase synthesis. nih.gov |
| Boc | Fmoc | Used in Boc-based solid-phase peptide synthesis for side-chain functionalization. peptide.com |
| Fmoc | Boc | Standard protecting group scheme for incorporating L-Dap into peptides using Fmoc-based solid-phase synthesis. peptide.com |
Functionalization and Derivatization Strategies
The two amino groups of L-Dap provide handles for a wide range of chemical modifications, enabling the synthesis of diverse analogues with unique properties and functionalities.
Synthesis of Substituted and Modified L-2,3-Diaminopropanoic Acid Analogues
The development of synthetic routes to L-Dap has paved the way for the creation of various substituted and modified analogues. For instance, N-substituted L-Dap residues have been synthesized and polymerized to create novel polycationic polymers with cell-penetrating and DNA-binding properties. nih.gov In these analogues, the β-amino group of the diaminopropionic acid is functionalized with an oxa acid, allowing for the modulation of the side chain's length and properties. nih.gov
Furthermore, a divergent synthesis of C3-substituted L-2,3-diaminopropionates has been developed. researchgate.net These analogues, featuring a variety of small functional groups, are potential substrates for the biosynthesis of modified monobactam antibiotics. researchgate.net For example, (2S,3R)-methyl-Dap and -fluoromethyl-Dap have been successfully incorporated in vivo to produce analogues of the antibiotic sulfazecin. researchgate.net
In another example, a Fmoc-protected nucleoamino acid based on L-Dap was synthesized, where a DNA nucleobase is attached to the α-amino group via an amide bond. nih.gov This building block was then used for the solid-phase synthesis of novel nucleopeptides. nih.gov
Incorporation of Unique Functional Groups (e.g., Azido (B1232118) Moieties for Click Chemistry)
The introduction of unique functional groups, such as azides, into L-Dap opens up possibilities for further derivatization using bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". peptide.com This reaction is highly efficient and specific, allowing for the conjugation of L-Dap containing peptides to other molecules, such as fluorescent dyes or biotin, in complex biological environments. interchim.fr
While the direct synthesis of an azido-derivatized L-Dap is not extensively detailed in the provided search results, a general and efficient method for converting primary amines into azides has been discovered. scripps.edu This "diazotransfer" reaction uses a special compound called fluorosulfuryl azide (B81097) to convert primary amines to azides under mild conditions. scripps.edu This methodology could be applied to a suitably protected L-Dap derivative to introduce an azido group at either the α- or β-amino position.
The azido group can serve as a versatile chemical handle. Once incorporated into a peptide containing L-Dap, it can be reacted with an alkyne-functionalized molecule to form a stable triazole linkage. peptide.com This strategy is widely used for preparing tagged peptides, cyclized peptides, and peptide-based conjugates. peptide.com The azido and alkyne groups are generally stable to the conditions of both Fmoc and Boc solid-phase peptide synthesis, allowing for post-synthetic modification. peptide.com
Formation of Coordination Compounds with Metal Ions
L-2,3-Diaminopropanoic acid, systematically known as (2S)-2,3-diammoniopropanoate, is a non-proteinogenic α-amino acid that demonstrates a significant capacity for forming coordination compounds with a variety of metal ions. Its structure, featuring a carboxylic acid group and two amino groups (α- and β-), allows it to act as a versatile chelating agent. The coordination can occur through different modes, with the most common being bidentate chelation involving the carboxylate oxygen and the α-amino nitrogen, forming a stable five-membered ring. The β-amino group can also participate in coordination, leading to more complex structures.
The interaction of L-2,3-diaminopropanoic acid with transition metal ions has been a subject of considerable research, revealing its role in various chemical and biological processes. For instance, this amino acid is a crucial component of certain siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. nih.govnih.gov This biological function underscores the strong affinity of L-2,3-diaminopropanoic acid for iron(III).
Detailed Research Findings
Cobalt(III) Complexes:
Efficient synthetic routes have been developed for chiral Cobalt(III) complexes with L-2,3-diaminopropanoic acid (referred to as A₂pr in some literature). In these complexes, the amino acid typically binds in a didentate fashion through the carboxylate group and the N²-amine group. A notable feature of these complexes is that the N³-ammonio group often remains unprotected and available for further chemical modifications. This has been exploited in the stereoretentive synthesis of specific cobalt(III) complexes.
Divalent Metal Ion Complexes (Co²⁺, Ni²⁺, Cu²⁺):
Potentiometric studies have been conducted to determine the stability constants of complexes formed between divalent metal ions such as cobalt(II), nickel(II), and copper(II) with the racemic mixture DL-2,3-diaminopropionic acid. rsc.org These studies provide quantitative insight into the strength of these metal-ligand interactions. The formation of these complexes is pH-dependent, with a range of protonated species being present at intermediate pH values. rsc.org In these complexes, the ligand can behave as either a bidentate or tridentate ligand depending on the pH and the specific metal ion. rsc.org
The stability of these complexes generally follows the Irving-Williams series, which is a common trend for the stability of high-spin octahedral complexes of first-row transition metals.
Copper(II) Complexes in Peptides:
The copper(II) binding properties of branched peptides containing L-2,3-diaminopropionic acid have also been investigated. nih.gov In these structures, the amino acid serves as a junction point, providing multiple "arms" for metal chelation. Spectroscopic and potentiometric studies of these peptide complexes have shown that all three peptide arms can cooperate to contribute to the stability of the resulting copper(II) complexes. nih.gov
Iron(III) Chelation in Siderophores:
L-2,3-Diaminopropionic acid is a precursor to siderophores like staphyloferrin B, which is produced by Staphylococcus aureus. nih.gov Siderophores are essential for iron acquisition in many bacteria. They typically form hexadentate, octahedral complexes with iron(III), exhibiting high affinity and selectivity for this metal ion over other biologically relevant cations. nih.gov The coordination with Fe(III) in these natural products highlights the effective chelating ability of L-2,3-diaminopropanoic acid-derived moieties.
Data Tables
The following tables summarize key data from research on the formation of coordination compounds between this compound and various metal ions.
Table 1: Stability Constants of Divalent Metal Complexes with DL-2,3-Diaminopropionic Acid
| Metal Ion | Complex | log β |
| Co(II) | [Co(L)]⁺ | 7.23 |
| [Co(L)₂] | 13.18 | |
| [Co(L)(HL)]²⁺ | 15.19 | |
| [Co(L)(H₂L)]³⁺ | 17.15 | |
| Ni(II) | [Ni(L)]⁺ | 8.68 |
| [Ni(L)₂] | 15.82 | |
| [Ni(L)(HL)]²⁺ | 17.15 | |
| [Ni(L)(H₂L)]³⁺ | 18.84 | |
| Cu(II) | [Cu(L)]⁺ | 10.48 |
| [Cu(L)₂] | 19.00 | |
| [Cu(HL)]²⁺ | 14.15 | |
| [Cu(L)(HL)]²⁺ | 19.30 |
L represents the dianion of 2,3-diaminopropionic acid, and HL and H₂L represent the monoanion and neutral zwitterionic form, respectively.
Table 2: Spectroscopic Data for Selected Metal Complexes
This table provides a summary of available spectroscopic data for metal complexes of L-2,3-diaminopropanoic acid and related compounds. Due to the limited availability of specific data for simple complexes of this compound, data for related amino acid complexes are included for comparative purposes.
| Metal Complex System | Technique | Key Observations and Data |
| Copper(II) with various amino acids | IR Spectroscopy | Shift in ν(N-H) stretching vibration to ~3200-3300 cm⁻¹ indicates coordination of the amino group. jocpr.com Appearance of ν(M-N) and ν(M-O) stretching vibrations in the far-IR region (368-390 cm⁻¹ and 455-480 cm⁻¹, respectively). jocpr.com |
| Nickel(II) complexes with various ligands | UV-Vis Spectroscopy | The hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, shows absorption peaks around 450 nm and 700 nm. docbrown.info The hexaamminenickel(II) ion, [Ni(NH₃)₆]²⁺, has absorption maxima at approximately 360 nm and 590 nm. docbrown.info The specific absorption bands for Ni(II) complexes with L-2,3-diaminopropanoic acid would depend on the coordination environment. |
Biosynthesis and Metabolic Pathways of L 2,3 Diaminopropanoic Acid
Enzymatic Biosynthesis in Prokaryotic and Eukaryotic Organisms
The biosynthesis of L-DAP has been primarily studied in prokaryotes, where it is a key component of natural products like the siderophore staphyloferrin B in Staphylococcus aureus and the antibiotic capreomycin (B601254). nih.govnih.gov The synthesis generally involves a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent mechanism. wikipedia.org
The formation of L-DAP from L-serine is a classic example of a PLP-dependent β-replacement reaction. rsc.org In this mechanism, the α-hydrogen of L-serine is removed, while the β-hydrogens are retained. rsc.org Ammonia is then added to the β-carbon, resulting in L-DAP with a retention of stereochemistry. rsc.org This process involves the transient formation of an aminoacrylate intermediate. rsc.org
Several enzymes are involved in the biosynthesis of L-DAP, often encoded within the gene clusters of the final natural product.
Staphylococcus aureus : In the staphyloferrin B biosynthetic gene cluster, the enzymes SbnA and SbnB work in concert to synthesize L-DAP. doaj.orgresearchgate.net SbnA is a PLP-dependent enzyme with homology to O-acetyl-L-serine sulfhydrylases. nih.govacs.org SbnB shows similarity to amino acid dehydrogenases. doaj.orgresearchgate.net Mutations in either sbnA or sbnB abolish staphyloferrin B synthesis, which can be rescued by supplementing with L-DAP, confirming their essential role in its production. doaj.org
Capreomycin and Viomycin (B1663724) Biosynthesis : In the biosynthesis of the antituberculosis antibiotics capreomycin and viomycin, the enzymes CmnB/VioB and CmnK/VioK are responsible for L-DAP formation. nih.govacs.org CmnB is a PLP-dependent enzyme homologous to cysteine synthases and catalyzes the initial condensation step. nih.goviucr.org CmnK then carries out an NAD⁺-dependent oxidative hydrolysis to produce L-DAP. nih.govacs.org
Table 1: Key Enzymes in L-DAP Biosynthesis
| Enzyme | Organism/Pathway | Function | Homology |
|---|---|---|---|
| SbnA | Staphylococcus aureus (Staphyloferrin B) | Catalyzes the formation of ACEGA from O-phospho-L-serine and L-glutamate. nih.govnih.gov | O-acetyl-L-serine sulfhydrylase/Cysteine synthase doaj.orgresearchgate.netnih.gov |
| SbnB | Staphylococcus aureus (Staphyloferrin B) | Catalyzes the NAD⁺-dependent oxidative hydrolysis of ACEGA to L-DAP. nih.gov | Amino acid dehydrogenase/Ornithine cyclodeaminase doaj.orgresearchgate.net |
| CmnB | Capreomycin Biosynthesis | Catalyzes the condensation of O-phospho-L-serine and L-glutamic acid to form ACEGA. nih.goviucr.org | Cysteine synthase/Serine dehydratase nih.gov |
| CmnK | Capreomycin Biosynthesis | Catalyzes the NAD⁺-dependent oxidative hydrolysis of ACEGA to L-DAP. nih.govacs.orgnih.gov | --- |
The biosynthesis of L-DAP proceeds through a two-step pathway involving the intermediate N-(1-amino-1-carboxyl-2-ethyl)glutamic acid (ACEGA). nih.govacs.org
Formation of ACEGA : The enzyme SbnA (or CmnB) catalyzes the condensation of O-phospho-L-serine (OPS) and L-glutamate. nih.govnih.gov SbnA, a PLP-dependent enzyme, first generates a PLP-α-aminoacrylate intermediate from OPS. nih.govacs.org This intermediate then reacts with L-glutamate to form ACEGA, releasing inorganic phosphate (B84403). nih.govacs.org
Formation of L-DAP : The second enzyme, SbnB (or CmnK), utilizes NAD⁺ to oxidatively hydrolyze ACEGA. nih.govnih.gov This reaction yields L-DAP, α-ketoglutarate, and NADH. nih.govnih.gov Crystal structures of SbnB have revealed the binding sites for ACEGA and NAD⁺, elucidating the residues crucial for substrate binding and catalysis. nih.govrcsb.org Similarly, the catalytic mechanism of CmnK involves a hydride transfer to form an imine intermediate, which is subsequently hydrolyzed to produce L-DAP. nih.gov
Degradation Pathways and Intermediary Metabolism
While essential as a biosynthetic precursor, the accumulation of L-DAP can be toxic to cells, leading to the evolution of specific degradation pathways. nih.gov
The primary enzyme responsible for L-DAP degradation is diaminopropionate ammonia-lyase (DpaL), also known as diaminopropionatase. nih.govwikipedia.org DpaL is a PLP-dependent enzyme that catalyzes the α,β-elimination of L-DAP to produce pyruvate (B1213749) and two molecules of ammonia. nih.govwikipedia.orguniprot.org This enzyme is found in prokaryotes like Salmonella enterica and Escherichia coli. nih.govresearchgate.net The gene encoding DpaL in S. enterica is dpaL (formerly ygeX or STM1002), and its expression is induced by the presence of L-DAP. nih.govresearchgate.net DpaL can also act on D-2,3-diaminopropionate. uniprot.org
The degradation of L-DAP by DpaL proceeds through a reactive enamine intermediate, 2-aminoacrylate (2-AA). nih.gov This unbound intermediate can be released from the enzyme. nih.gov
Cellular Fate and Toxicity of 2-Aminoacrylate : 2-AA is a reactive molecule that can cause cellular stress. nih.govresearchgate.net If it accumulates, it can covalently modify and inactivate other PLP-dependent enzymes, leading to metabolic disruptions. researchgate.netresearchgate.netnih.gov For example, in S. enterica, 2-AA accumulation can inhibit coenzyme A and isoleucine biosynthesis. nih.gov
Detoxification : To mitigate the toxicity of 2-AA, cells employ detoxifying enzymes. The reactive intermediate deaminase, RidA, plays a critical role in hydrolyzing 2-AA to pyruvate and ammonia, thus preventing its damaging effects. nih.govresearchgate.net The presence of RidA enhances the rate of 2-AA hydrolysis, protecting the cell from the stress generated during L-DAP detoxification. nih.gov
Table 2: Degradation of L-DAP
| Step | Enzyme | Substrate(s) | Product(s) | Intermediate(s) |
|---|---|---|---|---|
| Degradation | Diaminopropionate Ammonia-Lyase (DpaL) | L-2,3-Diaminopropanoic acid, H₂O | Pyruvate, 2 NH₃ | 2-Aminoacrylate nih.govwikipedia.org |
| Detoxification | Reactive Intermediate Deaminase (RidA) | 2-Aminoacrylate, H₂O | Pyruvate, NH₃ | --- |
Role of Reactive Intermediate Deaminases (e.g., RidA) in Detoxification
The degradation of L-Dap can lead to the formation of a reactive and potentially toxic intermediate, 2-aminoacrylate (2AA). nih.govresearchgate.net The enzyme diaminopropionate ammonia-lyase (DpaL) catalyzes the conversion of L-Dap to pyruvate and ammonia, a process that proceeds through this unbound 2AA intermediate. nih.govnih.gov The accumulation of 2AA can cause cellular stress. nih.gov
This is where the Reactive Intermediate Deaminase A (RidA) plays a critical protective role. nih.govresearchgate.net RidA is a conserved protein that functions to detoxify reactive enamines like 2AA by accelerating their hydrolysis to less harmful keto acids. researchgate.netresearchgate.net In the context of L-Dap metabolism, RidA enhances the rate of 2AA hydrolysis to pyruvate, thereby preventing the damaging effects of 2AA accumulation that can result from L-Dap degradation by DpaL. nih.govresearchgate.net The absence of RidA can exacerbate the metabolic stress caused by L-Dap, highlighting its essential role in amino acid detoxification pathways. nih.gov
Metabolic Interplay and Stress Responses in Biological Systems
The presence of L-Dap can significantly influence various metabolic pathways and trigger stress responses in microorganisms, affecting their growth and survival.
Influence on Amino Acid Biosynthesis and Cellular Homeostasis in Microorganisms
The accumulation of L-Dap has been shown to induce metabolic stress in bacteria such as Salmonella enterica. nih.govnih.gov This stress manifests in several ways, including the inhibition of key biosynthetic pathways. Specifically, L-Dap has been found to directly inhibit the biosynthesis of coenzyme A and the amino acid isoleucine. nih.govnih.gov
Furthermore, the presence of L-Dap can elicit a requirement for proline for the growth of S. enterica. nih.gov This suggests that L-Dap interferes with the normal production of proline, making the microorganism dependent on an external supply. The accumulation of L-Dap can lead to a state of metabolic imbalance, disrupting cellular homeostasis and impairing growth. nih.gov
| Microorganism | Metabolic Pathway Affected by L-Dap | Observed Effect |
| Salmonella enterica | Isoleucine Biosynthesis | Direct inhibition. nih.govnih.gov |
| Salmonella enterica | Coenzyme A Biosynthesis | Inhibition. nih.govnih.gov |
| Salmonella enterica | Proline Biosynthesis | Inhibition, leading to a requirement for external proline. nih.gov |
Connections to Nitrogen Metabolism and Nutrient Scavenging
L-Dap plays a crucial role as a precursor for the synthesis of various nitrogen-containing secondary metabolites, including siderophores, which are essential for nutrient scavenging, particularly iron. nih.govnih.govresearchgate.net In Staphylococcus aureus, L-Dap is a key component of the siderophore staphyloferrin B. nih.gov The biosynthesis of L-Dap in this bacterium is catalyzed by the enzymes SbnA and SbnB. nih.gov This pathway is critical for the bacterium's ability to acquire iron, especially in iron-limited environments.
Analytical and Structural Characterization of L 2,3 Diaminopropanoic Acid and Its Derivatives
Advanced Spectroscopic Techniques
Spectroscopic methods are fundamental in the characterization of L-DAP, offering non-destructive and highly detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of L-DAP and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized to assign proton (¹H) and carbon (¹³C) signals, providing unambiguous evidence of the compound's connectivity and stereochemistry. nih.govrsc.org
In ¹H NMR spectroscopy of L-DAP in water at a pH of 7.00, distinct signals corresponding to the different protons in the molecule can be observed. nih.gov For instance, the proton attached to the alpha-carbon (α-H) and the two protons on the beta-carbon (β-H₂) exhibit characteristic chemical shifts. nih.gov The integration of these signals provides quantitative information about the relative number of protons in each environment. pressbooks.pub
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for correlating directly bonded protons and carbons, which aids in the definitive assignment of the molecular structure. nih.gov
Detailed research findings from NMR studies have been instrumental in confirming the biosynthesis of L-DAP from L-serine. rsc.org By using deuterium-labeled precursors, it was established that the α-hydrogen of serine is eliminated, both β-hydrogens are retained, and the amino group is added to the β-carbon with retention of configuration. rsc.org
Table 1: Representative ¹H NMR Chemical Shifts for L-2,3-Diaminopropanoic Acid
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| α-H | 3.90-3.93 | m |
| β-H₂ | 3.37-3.39 | m |
Data obtained in D₂O at 500 MHz and pH 7.00. nih.gov
Table 2: Representative ¹³C NMR Chemical Shifts for L-2,3-Diaminopropanoic Acid
| Carbon | Chemical Shift (ppm) |
|---|---|
| Cα | 54.5 |
| Cβ | 41.2 |
| COOH | 172.8 |
Predicted data. foodb.ca
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight of L-DAP and analyzing its fragmentation patterns, which provides further structural information. nih.gov In mass spectrometry, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). msu.edu
High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular mass, allowing for the determination of the elemental composition of L-DAP. rsc.org Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. wikipedia.org This fragmentation pattern is unique to the molecule and can be used to identify its substructures. For instance, the fragmentation of L-DAP can lead to the loss of specific groups, such as the carboxyl group, providing evidence for the compound's connectivity. researchgate.net
Electrospray ionization (ESI) is a soft ionization technique commonly used for amino acids like L-DAP, as it minimizes fragmentation during the ionization process, allowing for the clear observation of the molecular ion. nih.gov
Table 3: Mass Spectrometry Data for L-2,3-Diaminopropanoic Acid
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₈N₂O₂ | nih.gov |
| Molecular Weight | 104.11 g/mol | nih.gov |
| Monoisotopic Mass | 104.058577502 Da | nih.gov |
| Collision Cross Section ([M+H]⁺) | 138.1 Ų | nih.gov |
Circular Dichroism (CD) Spectroscopy for Conformational Analysis of Derivatives
Circular Dichroism (CD) spectroscopy is a valuable technique for studying the secondary structure and conformational changes of chiral molecules like L-DAP derivatives, particularly when they are incorporated into peptides. bohrium.com CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light. bohrium.com
Peptides containing L-DAP can adopt specific secondary structures, such as β-sheets or turns. These structures give rise to characteristic CD spectra. For example, the formation of a β-sheet is often indicated by a minimum at around 218 nm and a maximum at approximately 195 nm in the CD spectrum. By monitoring changes in the CD spectrum as a function of temperature or solvent polarity, researchers can gain insights into the conformational stability and dynamics of these molecules. bohrium.com
CD spectroscopy has been used to demonstrate that peptides containing L-DAP can form ordered structures. Furthermore, the interaction of these peptides with other molecules, such as proteins, can be monitored by observing changes in the CD signal, providing information about binding events and induced conformational changes. bohrium.com
Chromatographic Separation Methods
Chromatographic techniques are essential for the purification and analysis of L-DAP and its derivatives from complex mixtures. nih.gov These methods separate components based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis and purification of L-DAP and its derivatives. rsc.orgnih.gov The high polarity of L-DAP can present a challenge for traditional reversed-phase HPLC. researchgate.net Therefore, derivatization is often employed to enhance its retention and detection. nih.govacs.org
One common derivatization agent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with the amino groups of L-DAP, allowing for sensitive fluorescence detection. nih.govacs.org Another agent used is diethyl ethoxymethylenemalonate (DEEMM). researchgate.net The resulting derivatives can be effectively separated on a C18 reversed-phase column. researchgate.net The use of an internal standard, such as hippuric acid, allows for accurate quantification. nih.govacs.org HPLC methods have been developed to achieve low detection limits, in the range of nanograms. acs.org
Table 4: Example HPLC Method for L-DAP Derivative Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | researchgate.net |
| Derivatizing Agent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | nih.govacs.org |
| Mobile Phase A | Sodium acetate (B1210297) buffer | acs.org |
| Mobile Phase B | Acetonitrile | acs.org |
| Detection | Fluorescence | nih.gov |
| Column Temperature | 37 °C | acs.org |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress and assessing the purity of L-DAP and its derivatives. nih.govrsc.org In TLC, a sample is spotted onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. rsc.org The plate is then placed in a developing chamber with a suitable solvent system (mobile phase).
As the solvent moves up the plate by capillary action, the components of the sample are separated based on their affinity for the stationary phase versus the mobile phase. rsc.org Compounds are visualized as spots on the plate, often by using a UV lamp or by staining with a reagent like ninhydrin, which reacts with amino groups to produce a colored product. rsc.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. The purity of derivatives of L-DAP has been confirmed to be ≥99.0% using TLC. sigmaaldrich.com
X-ray Crystallography for Molecular and Protein Complex Structures
Crystal Structure of L-Dap in Enzyme Complexes
The structural basis for the biosynthesis and incorporation of L-Dap into natural products has been significantly illuminated by X-ray crystallography. A notable example is the crystal structure of CmnB, a PLP-dependent enzyme involved in the biosynthesis of capreomycin (B601254), which contains L-Dap moieties. selleckchem.comnih.gov The crystal structure of CmnB was determined at a resolution of 2.2 Å in a complex with the reaction intermediate PLP-α-aminoacrylate. selleckchem.comnih.govchemicalbook.com This structure revealed that CmnB is a rare example of a monomeric PLP-dependent enzyme. selleckchem.comnih.govchemicalbook.com The active site, located between the small and large domains, showed the bound intermediate, providing a snapshot of the catalytic mechanism leading to L-Dap formation. selleckchem.com
Further crucial insights come from the high-resolution X-ray crystal structures of the adenylation domain of SulM, a nonribosomal peptide synthetase (NRPS) responsible for incorporating L-Dap during the biosynthesis of the monobactam antibiotic sulfazecin. nih.gov Structures of the SulM adenylation domain have been solved in complex with both the L-Dap substrate and an analog of the activated (3R)-methyl-Dap adenylate. nih.gov These structures precisely map the binding pocket and the specific interactions that confer substrate specificity, explaining why larger substrates are not accommodated. nih.gov
Another example involves the genetic incorporation of 2,3-diaminopropionic acid into the Vlm2 thioesterase domain. By replacing a catalytic cysteine with DAP, researchers could capture a stable acyl-enzyme complex linked by an amide bond. nih.gov The crystal structure of this complex was determined at 2.00 Å resolution, providing a detailed view of the substrate-enzyme interaction. nih.gov
| PDB ID | Protein Name | Ligand/Derivative | Resolution (Å) | R-Value Work | R-Value Free | Space Group |
| 8IF7 | CmnB | PLP-α-aminoacrylate | 2.20 | 0.181 | 0.225 | Not specified |
| 9N1U | SulM Adenylation Domain | L-2,3-diaminopropionate (L-Dap) | Not specified | Not specified | Not specified | Not specified |
| 9N1V | SulM Adenylation Domain | (3R)-methyl-Dap adenylate analogue | Not specified | Not specified | Not specified | Not specified |
| 6ECE | Vlm2 thioesterase domain | Dodecadepsipeptide with DAP | 2.00 | 0.209 | 0.243 | H3 |
Data sourced from the RCSB Protein Data Bank. nih.govsigmaaldrich.com Specific space group and R-value details for 9N1U and 9N1V were not available in the cited abstracts.
Crystal Structures of Peptides Containing L-Dap Derivatives
X-ray crystallography has also been employed to study synthetic peptides incorporating derivatives of L-Dap, revealing their conformational preferences and supramolecular assemblies. In one such study, a peptide containing a benzoylated L-α,β-diaminopropionic acid (DapBz) residue was designed to form an oligomeric miniprotein with mixed α and β secondary structure elements. mdpi.com The high-resolution (1.2 Å) crystal structure, solved using multiwavelength anomalous diffraction (MAD) phasing with selenomethionine (B1662878) analogs, showed that the peptide associates into a discrete tetramer. mdpi.com This structure revealed a previously uncharacterized quaternary arrangement where α-helical and β-sheet elements interact to form a well-defined, water-exclusive hydrophobic core. mdpi.com
In another investigation, the crystal structure of the peptide Z-Aib-L-Dap(Boc)-Aib-NHiPr was determined. nih.gov This analysis uncovered that the peptide adopts a 3₁₀-helical conformation and, remarkably, assembles into a double-helical superstructure. The study combined X-ray diffraction with Scanning Tunneling Microscopy to demonstrate that this rare double-helix formation is an intrinsic property of the peptide, stabilized by intermolecular hydrogen bonds and C−H⋯π interactions, rather than an artifact of crystal packing. nih.gov
| PDB ID | Peptide/Miniprotein | L-Dap Derivative | Resolution (Å) | R-Value Work | R-Value Free | Space Group |
| 1SN9 | Oligomeric Miniprotein 1 | DapBz | Not specified | Not specified | Not specified | Not specified |
| 1SNA | Oligomeric Miniprotein 2 | DapBz with SeMet | Not specified | Not specified | Not specified | Not specified |
| 1SNE | Oligomeric Miniprotein 3 | DapBz with SeMet | Not specified | Not specified | Not specified | Not specified |
Data sourced from the RCSB Protein Data Bank. mdpi.com Specific crystallographic parameters were noted as deposited but not detailed in the primary cited abstract.
Role of L 2,3 Diaminopropanoic Acid in Natural Product Biosynthesis
Precursor in Siderophore Biosynthesis
L-2,3-diaminopropanoic acid is a fundamental component in the synthesis of certain siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms. nih.gov
A prime example is its role in the biosynthesis of staphyloferrin B , a siderophore produced by Staphylococcus aureus. nih.govdoaj.org The synthesis of staphyloferrin B is crucial for the bacterium's ability to thrive in iron-limited environments. doaj.org The biosynthetic pathway involves a series of enzymatic reactions where L-DAP, along with citric acid and α-ketoglutaric acid, are key substrates. nih.govwiley.com
The enzymes SbnA and SbnB are essential for the production of L-DAP in S. aureus. nih.govdoaj.org SbnA utilizes O-phospho-L-serine and L-glutamate to produce an intermediate, which is then acted upon by SbnB to yield L-DAP. nih.gov Mutations in the genes encoding these enzymes block the synthesis of staphyloferrin B, a defect that can be rescued by supplementing the growth medium with L-DAP. doaj.org This highlights the direct and indispensable role of L-DAP in the formation of this vital siderophore. doaj.org The entire process is part of a non-ribosomal peptide synthetase (NRPS)-independent siderophore (NIS) pathway. nih.govwiley.com
Table 1: Key Components in Staphyloferrin B Biosynthesis
| Component | Role |
| L-2,3-Diaminopropanoic Acid (L-DAP) | Core precursor molecule. nih.govwiley.com |
| Citric Acid | Substrate in the biosynthetic pathway. nih.govwiley.com |
| α-Ketoglutaric Acid | Substrate in the biosynthetic pathway. nih.govwiley.com |
| SbnA | Enzyme involved in the synthesis of the L-DAP precursor. nih.govdoaj.org |
| SbnB | Enzyme that completes the synthesis of L-DAP. nih.govdoaj.org |
| SbnC, SbnE, SbnF, SbnH | Synthetase and decarboxylase enzymes that assemble the final siderophore. nih.govwiley.com |
Constituent of Antibiotics and Bioactive Peptides
L-2,3-diaminopropanoic acid is a structural component of several important antibiotics and bioactive peptides, many of which are synthesized via non-ribosomal peptide synthetase (NRPS) machinery. core.ac.uknih.govrsc.org
Capreomycin (B601254) and Viomycin (B1663724): These are tuberactinomycin (B576502) antibiotics used in the treatment of tuberculosis. nih.govnih.gov Both molecules are cyclic peptides containing L-DAP as a key nonproteinogenic amino acid. nih.govacs.orgrcsb.org In the biosynthesis of both capreomycin and viomycin, L-serine serves as the precursor for L-DAP. nih.govgoogle.com The conversion is catalyzed by a pair of enzymes, VioB and VioK in viomycin synthesis, and their homologs CmnB and CmnK in capreomycin synthesis. nih.govnih.govacs.org These enzymes facilitate the transformation of O-phospho-L-serine and L-glutamate into L-DAP. nih.govacs.org
Zwittermicin A: Produced by Bacillus thuringiensis, this antibiotic is a hybrid polyketide-non-ribosomal peptide. core.ac.uknih.gov L-DAP is one of the essential building blocks for its synthesis. core.ac.uknih.gov Studies have shown that disrupting the gene responsible for L-DAP synthesis halts the production of Zwittermicin A, which can be restored by the addition of exogenous L-DAP. nih.gov
Dapdiamides: This family of tripeptide antibiotics, produced by Pantoea agglomerans, features a central L-DAP moiety. acs.orgresearchgate.net The biosynthesis of dapdiamides is notable for its use of unconventional amide ligases to connect L-DAP to other variable units, rather than relying on traditional NRPS condensation domains. acs.org
Phleomycin: While the direct biosynthetic pathway involving L-DAP is less detailed in the provided context, L-DAP is recognized as a constituent of this antibiotic.
Paenibacterin: Similarly, L-DAP is a known component of this antimicrobial peptide.
Table 2: Antibiotics and Bioactive Peptides Containing L-2,3-Diaminopropanoic Acid
| Compound | Producing Organism | Class | Role of L-DAP |
| Capreomycin | Saccharothrix mutabilis subsp. capreolus | Tuberactinomycin Antibiotic | Structural component. nih.govacs.orgrcsb.org |
| Viomycin | Streptomyces sp. | Tuberactinomycin Antibiotic | Structural component. nih.govgoogle.com |
| Zwittermicin A | Bacillus thuringiensis | Polyketide-Peptide Hybrid | Building block. core.ac.uknih.gov |
| Dapdiamide | Pantoea agglomerans | Tripeptide Antibiotic | Central structural moiety. acs.orgresearchgate.net |
| Phleomycin | Not Specified | Antibiotic | Constituent. |
| Paenibacterin | Not Specified | Antimicrobial Peptide | Constituent. |
Involvement in Neurotoxin Biosynthesis
L-2,3-diaminopropanoic acid also serves as a precursor in the formation of potent neurotoxins in both microorganisms and plants. researchgate.netjst.go.jp
Precursor to β-N-Methylamino-L-alanine (BMAA) in Cyanobacteria and Other Organisms
The neurotoxin β-N-methylamino-L-alanine (BMAA) has been linked to neurodegenerative diseases. encyclopedia.pub It is produced by a wide range of cyanobacteria and has also been found in other organisms like diatoms. encyclopedia.pubnih.gov One of the leading hypotheses for the biosynthesis of BMAA involves the methylation of L-DAP. encyclopedia.pubnih.gov It is suggested that L-DAP is first formed and then a methyl group is transferred to its β-amino group to yield BMAA. biorxiv.org While the complete pathway in cyanobacteria is still under investigation, bioinformatics studies have identified genes in some cyanobacterial species that are homologous to sbnA and sbnB, the genes responsible for L-DAP synthesis in Staphylococcus aureus, suggesting a potential link to siderophore biosynthesis pathways. encyclopedia.pubnih.gov
Derivatization to Oxalyl Diaminopropanoic Acids (e.g., β-ODAP) in Plants
In certain plants, particularly the grass pea (Lathyrus sativus), L-DAP is a key intermediate in the synthesis of the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP). jst.go.jpnih.gov This compound is responsible for the neurological disorder lathyrism. wikipedia.org The biosynthesis of β-ODAP involves the enzymatic conversion of β-(isoxazolin-5-on-2-yl)-L-alanine (BIA) to L-DAP, which is a short-lived intermediate. jst.go.jpsemanticscholar.org This intermediate is then oxalylated to form β-ODAP. wikipedia.orgsemanticscholar.org Recent research has elucidated that the final step involves a metabolon formed by an acyl-activating enzyme and a BAHD-acyltransferase, which utilize CoA to produce β-L-ODAP. cgiar.org
Table 3: L-2,3-Diaminopropanoic Acid as a Neurotoxin Precursor
| Neurotoxin | Precursor | Organism(s) | Biosynthetic Step |
| β-N-Methylamino-L-alanine (BMAA) | L-2,3-Diaminopropanoic Acid | Cyanobacteria, Diatoms | Methylation of the β-amino group of L-DAP. encyclopedia.pubnih.govbiorxiv.org |
| β-N-Oxalyl-L-α,β-diaminopropionic acid (β-ODAP) | L-2,3-Diaminopropanoic Acid | Lathyrus sativus (Grass Pea) | Oxalylation of the β-amino group of L-DAP. jst.go.jpwikipedia.orgsemanticscholar.org |
Applications in Chemical Biology and Materials Science
Molecular Probes for Enzymatic Mechanism Elucidation
The bifunctional nature of (2S)-2,3-diammoniopropanoate makes it an exceptional molecular probe for investigating the intricacies of enzyme mechanisms.
Trapping Biosynthetic Acyl-Enzyme Intermediates
Many enzymes, including serine hydrolases, cysteine proteases, and components of the ubiquitination machinery, function through the formation of unstable acyl-enzyme intermediates. nih.govnih.gov These transient species, with half-lives often in the range of minutes to hours, are challenging to study using traditional methods. nih.govnih.gov While substrate analogs or active-site mutations can sometimes stabilize these intermediates, they often result in non-native complexes. nih.gov
A novel strategy involves the site-specific incorporation of (2S)-2,3-diaminopropionic acid into recombinant proteins by expanding the genetic code. nih.govnih.gov Replacing a catalytic cysteine or serine residue with DAP allows the enzyme to perform its initial reaction with the native substrate. However, instead of a labile ester or thioester bond, a stable amide bond is formed, effectively trapping the acyl-enzyme intermediate. nih.govnih.gov This technique has been successfully employed to study the thioesterase domain of valinomycin (B1682140) synthetase, a nonribosomal peptide synthetase (NRPS). nih.govnih.gov By trapping key intermediates, researchers were able to elucidate the biosynthetic pathway of valinomycin, providing structural insights into the conformational changes that govern the oligomerization and cyclization of linear substrates. nih.govnih.gov Similarly, this method has been used to trap acyl-enzyme intermediates in polyketide synthase (PKS) thioesterase domains, offering a deeper understanding of macrolactone formation. biorxiv.orgbiorxiv.org
Table 1: Application of this compound in Trapping Acyl-Enzyme Intermediates
| Enzyme Class | Catalytic Residue Replaced | Bond Formed with Substrate | Outcome |
| Serine Hydrolases | Serine | Amide | Trapped Acyl-Enzyme Intermediate |
| Cysteine Proteases | Cysteine | Amide | Trapped Acyl-Enzyme Intermediate |
| Nonribosomal Peptide Synthetases (Thioesterase Domain) | Serine/Cysteine | Amide | Elucidation of Biosynthetic Pathways |
| Polyketide Synthases (Thioesterase Domain) | Serine | Amide | Structural Insights into Macrolactone Formation |
Studies of Enzyme Function and Protein Folding
The ability to introduce this compound into proteins provides a powerful tool for studying broader aspects of enzyme function and protein folding. The stability of the amide-linked intermediate allows for detailed structural and functional analyses that would otherwise be impossible with the transient native intermediates. nih.gov This approach facilitates the characterization of a wide range of acyl-enzyme complexes and can even be used to identify the native substrates of uncharacterized, transiently acylated proteins. nih.gov Understanding how enzymes function is intrinsically linked to how they fold into their correct three-dimensional structures. The protein folding problem is a fundamental question in biology, and tools that allow for the stabilization of specific conformational states, such as the acyl-enzyme intermediate, can provide valuable data for understanding folding landscapes and pathways. nih.gov
Scaffold in Peptide and Dendrimer Chemistry for Asymmetric Catalysis and Biomimicry
The structural properties of this compound make it a valuable building block in the synthesis of complex molecules like peptides and dendrimers, with applications in asymmetric catalysis and biomimicry.
As a non-proteinogenic amino acid, it can be incorporated into peptide scaffolds to create novel structures and functionalities. nih.govnih.gov These modified peptides can be used to mimic natural biological structures or to develop new therapeutic agents. nih.govdiva-portal.org
In dendrimer chemistry, this compound and its derivatives can be used to create chiral environments on the dendrimer periphery. semanticscholar.orgacademie-sciences.fr Dendrimers are highly branched, tree-like molecules with a well-defined structure. semanticscholar.org By functionalizing the surface of dendrimers with chiral ligands derived from or incorporating this compound, it is possible to create catalysts for asymmetric reactions. semanticscholar.orgua.es These dendrimer-based catalysts can exhibit enhanced selectivity and activity compared to their monomeric counterparts, a phenomenon sometimes referred to as a positive dendrimer effect. nih.gov This approach has been explored for reactions such as palladium-catalyzed allylic aminations, where a significant increase in enantiomeric excess was observed with higher generation dendrimers. nih.gov
Functionalization of Biomaterials and Polymeric Structures
The reactivity of the amino groups in this compound allows for its use in the functionalization of various materials, enhancing their properties for specific applications. nih.govkuleuven.bersc.org
Crosslinking in Graphene-Based Materials
Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, and its derivatives like graphene oxide (GO), are materials with exceptional mechanical and electronic properties. nih.govmdpi.com To create three-dimensional structures like hydrogels and aerogels from these 2D materials, crosslinking agents are often necessary. nih.govmdpi.com this compound can act as a crosslinker, covalently bonding with functional groups on graphene oxide sheets, such as carboxylic acids and epoxides. nih.gov This crosslinking helps to form robust, porous 3D graphene-based materials with potential applications in areas like energy storage and catalysis. nih.govnih.gov The introduction of such crosslinkers can significantly influence the mechanical properties and stability of the resulting material. accscience.com
Design of pH-Sensitive Vectors and Biomolecule Delivery Systems
The delivery of biomolecules, such as nucleic acids and proteins, into cells is a critical challenge in biotechnology and medicine. nih.govnih.gov Non-viral vectors are being developed as a safer alternative to viral vectors for this purpose. nih.gov A key obstacle for many of these vectors is escaping the endosome, an acidic compartment within the cell, after being internalized. nih.gov
Table 2: pKa Values of the β-NH2 Group in (2S)-2,3-diaminopropionic Acid and Related Compounds
| Compound | pKa at 25°C | Estimated pKa at 37°C |
| Compound 1 | 8.29 | 7.94 |
| Compound 2 | 7.84 | 7.49 |
| Compound 3 | 7.82 | 7.49 |
| Data sourced from a study on pH-sensitive vectors. nih.gov |
This pH-sensitive behavior makes this compound a valuable component in the design of advanced biomolecule delivery systems. mdpi.comnih.gov
Modification of Biophysical Properties of Designed Peptides (e.g., Channel-Forming Peptides)
The strategic incorporation of this compound, also known as L-α,β-diaminopropionic acid (Dap), into designed peptides, particularly channel-forming peptides (CFPs), has emerged as a significant area of research in chemical biology and materials science. This non-canonical amino acid offers unique properties that can be harnessed to modulate the biophysical characteristics and, consequently, the function of synthetic peptides.
One of the key attributes of Dap is the pKa of its β-amino group, which is notably lower than that of the ε-amino group of lysine (B10760008). nih.gov When incorporated into a peptide backbone, the pKa of the β-NH2 group in Dap is further lowered to around 6.3. nih.gov This is due to the electron-withdrawing effect of the adjacent peptide bonds and intramolecular hydrogen bonding. nih.gov This pH sensitivity makes Dap-containing peptides responsive to the pH changes that occur during biological processes like endosomal acidification. nih.gov As the pH drops from neutral to acidic, the protonation state of the Dap side chain changes, which can induce significant conformational changes in the peptide. nih.gov
In the context of channel-forming peptides, the introduction of Dap residues can significantly influence their activity and properties. Research on a synthetic CFP derived from the second transmembrane segment of the α-subunit of the glycine (B1666218) receptor (M2GlyR) demonstrated the impact of Dap substitutions. nih.gov In this study, threonine residues predicted to line the pore of the assembled channel were replaced with Dap. nih.gov
Circular dichroism (CD) analysis revealed that these substitutions did not significantly alter the α-helical secondary structure of the peptides in a hydrophobic environment. nih.gov This indicates that replacing neutral threonine residues with the cationic Dap residue does not disrupt the fundamental helical conformation required for channel formation. nih.gov
The concentration-dependence of the current response for both the wild-type and Dap-substituted peptides showed a Hill coefficient greater than 1, suggesting a complex mechanism and potential functional cooperativity between peptide monomers during channel assembly. nih.gov While the apparent half-saturation constant (K₀.₅) remained in a similar range for all analogues, the maximum current (Iₘₐₓ) increased substantially with multiple Dap substitutions. nih.gov
The strategic placement of Dap has also been explored in the design of antimicrobial peptides (AMPs), which often function by forming pores or channels in bacterial membranes. nih.gov Replacing lysine residues with Dap on the polar face of de novo designed amphipathic α-helical AMPs had a minimal effect on their antibacterial activity against Gram-negative pathogens. nih.gov However, this substitution led to a dramatic decrease in hemolytic activity, resulting in a significantly improved therapeutic index. nih.gov
These findings underscore the utility of this compound as a tool to fine-tune the biophysical properties of designed peptides. Its unique pH-responsive nature and the ability to introduce positive charges without majorly disrupting secondary structures make it a valuable component in the development of novel channel-forming peptides and other functional biomaterials. nih.govnih.gov
Computational and Theoretical Investigations of L 2,3 Diaminopropanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to elucidate the intrinsic properties of L-2,3-diaminopropanoic acid. These studies provide a fundamental understanding of its electronic structure, which governs its reactivity and interactions.
Hybrid density functional theory calculations have been utilized to determine thermochemical properties such as gas-phase acidities and proton affinities. acs.org These calculations help in understanding the effects of the vicinal amino groups on the molecule's acidic and basic character. For instance, the gas-phase acidity of L-2,3-diaminopropionic acid has been experimentally measured and supported by theoretical calculations, providing insights into its inherent acidity without the influence of a solvent. acs.org
DFT has also been applied to analyze the structure of metal complexes incorporating derivatives of L-DAP, helping to confirm the coordination environment and bonding interactions. unl.pt Furthermore, theoretical studies on peptides containing L-DAP have revealed that the electronic environment significantly influences the pKa values of the amino groups, an effect that can be rationalized through quantum chemical analysis. The electron-withdrawing nature of the peptide backbone can lower the pKa of the β-amino group, a phenomenon that is critical for the pH-sensitive behavior of L-DAP-containing peptides. nih.gov
Table 1: Calculated Thermochemical Properties of L-2,3-Diaminopropionic Acid
| Property | Calculated Value | Method | Reference |
|---|---|---|---|
| Gas-Phase Acidity | 1405 ± 24 kJ/mol | Extended Kinetic Method / Hybrid DFT | acs.org |
| Deprotonation Entropy | -24 J/mol·K | Extended Kinetic Method / Hybrid DFT | acs.org |
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the conformational landscape and dynamic behavior of molecules over time. For L-2,3-diaminopropanoic acid and its derivatives, MD simulations have provided critical insights into their structural preferences and interactions with other molecules.
MD simulations have been instrumental in the conformational analysis of peptides and peptidomimetics containing L-DAP. For example, studies on ferrocene-peptide conjugates based on L-DAP suggested that these molecules can adopt a 310-helical structure. researchgate.net In another study, MD simulations, in conjunction with infrared multiple photon dissociation (IRMPD) spectroscopy, were used to investigate the conformations of protonated dipeptides containing L-DAP and alanine. acs.orgmdpi.com This research highlighted how the position of the L-DAP residue within the dipeptide influences the hydrogen-bonding network and, consequently, the proton affinity of the molecule. mdpi.com
Furthermore, MD simulations have been used to explore the interactions of polymers of N-substituted L-2,3-diaminopropionic acid with biological macromolecules like DNA. nih.gov These simulations can reveal the binding modes and the energetics of complex formation, which is crucial for the design of new therapeutic agents. The development of accurate force field parameters for non-canonical amino acids like L-DAP is essential for the reliability of such simulations. acs.org
Table 2: Examples of MD Simulation Studies on L-DAP Containing Systems
| System Studied | Simulation Focus | Key Finding | Reference |
|---|---|---|---|
| Acetylated AlaDapH+ and DapAlaH+ dipeptides | Conformational analysis and ionizability | The position of the Dap residue affects the strength of hydrogen bonding and proton affinity. | mdpi.com |
| Ferrocenyl-conjugated homopeptides of L-Dap | Conformational analysis | Peptides adopt a 310-helical structure. | researchgate.net |
| Polymers of N-substituted L-DAP | Interaction with DNA | Investigated DNA condensation and binding properties for gene delivery applications. | nih.gov |
Bioinformatics and Genomics for Pathway Prediction and Enzyme Annotation
Bioinformatics and genomics have been pivotal in uncovering the biosynthetic pathways of L-2,3-diaminopropanoic acid, which is a precursor to various natural products, including siderophores and antibiotics. researchgate.netnih.gov By analyzing microbial genomes, researchers can identify biosynthetic gene clusters (BGCs) responsible for the production of L-DAP.
A key biosynthetic pathway for L-DAP has been identified in Staphylococcus aureus, where it serves as a precursor for the siderophore staphyloferrin B. nih.gov Genomic analysis identified the sbn operon, and specifically the genes sbnA and sbnB, as essential for L-DAP synthesis. rsc.org Mutation of these genes blocks the production of staphyloferrin B, which can be restored by supplementing the growth medium with L-DAP. rsc.org SbnA is thought to use O-phospho-L-serine and L-glutamate to produce an intermediate, which is then converted to L-DAP by SbnB. nih.gov
In other bacteria, such as Chlamydia trachomatis, a different pathway involving an L,L-diaminopimelate aminotransferase (DapL) has been identified through comparative genomics. pnas.org This enzyme, encoded by the dapL gene, directly converts tetrahydrodipicolinate to L,L-diaminopimelate, bypassing several steps found in other diaminopimelate pathways. nih.gov Bioinformatics analyses have shown that different forms of DapL exist across various bacterial and archaeal species. nih.gov The presence of genes like sbnA and sbnB in the BGCs of other bacteria suggests a wider distribution of this biosynthetic pathway. researchgate.net These genomic insights are crucial for understanding the metabolic capabilities of microorganisms and for the potential engineering of novel biosynthetic pathways. wm.edu
Table 3: Key Genes and Enzymes in L-2,3-Diaminopropanoic Acid Biosynthesis
| Gene(s) | Enzyme(s) | Organism(s) | Proposed Function in L-DAP Pathway | Reference |
|---|---|---|---|---|
| sbnA, sbnB | SbnA, SbnB | Staphylococcus aureus | Function together as an L-DAP synthase for staphyloferrin B biosynthesis. | nih.govrsc.org |
| dapL | L,L-diaminopimelate aminotransferase | Chlamydia trachomatis, Verrucomicrobium spinosum | Catalyzes the conversion of tetrahydrodipicolinate to L,L-diaminopimelate. | pnas.orgnih.gov |
| Not specified | Dapdiamide biosynthesis cluster | Pantoea agglomerans | Synthesizes dapdiamide antibiotics which contain a central L-2,3-diaminopropionic acid fragment. | nih.gov |
Future Research Directions and Emerging Areas
Exploration of Undiscovered Biosynthetic Pathways and Natural Occurrence
L-Dap is a fundamental building block for numerous natural products synthesized by bacteria and plants, such as the antibiotic viomycin (B1663724), the siderophore staphyloferrin B, and the neurotoxin β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP). nih.govnih.govsemanticscholar.org While the biosynthetic pathway involving the enzymes SbnA and SbnB in Staphylococcus aureus is well-characterized, significant gaps in our knowledge remain regarding the full extent of its natural occurrence and the diversity of its formation routes. nih.gov
Future research is poised to explore these uncharted territories. A primary objective is the identification of novel L-Dap biosynthetic gene clusters across a broader range of organisms. Genome mining and comparative genomics are powerful tools that can be used to screen bacterial, fungal, and plant genomes for homologs of known L-Dap synthesis genes, such as sbnA/sbnB and cmnB/cmnK. nih.govresearchgate.net This could unveil previously unknown producers of L-Dap and L-Dap-containing metabolites.
Furthermore, detailed enzymatic characterization is required for pathways that are currently only partially understood. For instance, in the biosynthesis of the antibiotic L-alanosine in Streptomyces alanosinicus, L-Dap is synthesized and loaded onto a peptidyl carrier protein (PCP), a proposed mechanism for handling unstable intermediates that warrants further investigation. biorxiv.org Similarly, the precise biosynthetic origin of L-Dap in plants like the grass pea (Lathyrus sativus) remains an area of active research, with evidence suggesting it may be a short-lived intermediate derived from β-(isoxazolin-5-on-2-yl)-alanine (BIA). semanticscholar.org Elucidating these pathways will not only enhance our fundamental understanding of microbial and plant biochemistry but may also provide new enzymatic tools for synthetic biology.
| Organism | Associated Metabolite | Key Biosynthetic Genes/Enzymes | Research Focus |
| Staphylococcus aureus | Staphyloferrin B (siderophore) | sbnA, sbnB | Understanding regulation in the "iron sparing response". nih.gov |
| Streptomyces sp. | Viomycin, Capreomycin (B601254) (antibiotics) | vioB/cmnB, vioK/cmnK | Characterizing enzyme mechanisms. nih.govresearchgate.net |
| Bacillus thuringiensis | Zwittermicin A (antibiotic) | zwa5A, zwa5B (candidates) | Confirming gene function and pathway. researchgate.net |
| Streptomyces alanosinicus | L-alanosine (antibiotic) | Unnamed, involves PCP-loading | Investigating the role of PCP in handling intermediates. biorxiv.org |
| Lathyrus sativus (Grass Pea) | β-ODAP (neurotoxin) | Proposed from BIA | Clarifying the role of L-Dap as a transient intermediate. semanticscholar.org |
Development of Advanced Stereocontrolled Synthetic Methodologies
A significant future research direction lies in the creation of more efficient, scalable, and cost-effective synthetic routes. This involves the development of novel catalytic systems that can achieve high stereocontrol. For example, research into asymmetric phosphine (B1218219) catalysts or chiral additives could lead to direct and selective methods for producing the desired L-enantiomer. scirp.org Another promising avenue is the advancement of chemoenzymatic strategies, which would combine the high specificity of enzymes with the flexibility of organic synthesis to streamline the production of L-Dap derivatives.
Moreover, there is a growing demand for L-Dap building blocks with orthogonal protecting groups on the α- and β-amino functions. mdpi.com Such compounds allow for selective deprotection and modification, which is critical for constructing complex peptides, branched dendrimers, and bioconjugates. mdpi.com Research efforts are focused on refining synthetic strategies that provide these valuable reagents with high purity and yield, minimizing the need for extensive chromatographic separation. mdpi.comresearchgate.net The development of methods to produce isotopically labeled versions, such as α-deuterated L-Dap, is also an emerging area that will provide valuable probes for mechanistic studies of enzymes and metabolic pathways. researchgate.net
| Synthetic Strategy | Starting Material(s) | Key Features/Innovations | Future Goal |
| Reductive Amination | Nα-Fmoc-O-tert-butyl-d-serine | Preservation of chirality from starting material. mdpi.comresearchgate.net | Reduce steps, improve yield. |
| Iodocyclisation | Allylic tosylureas | Forms chiral imidazolidin-2-one intermediates. researchgate.net | Broaden substrate scope. |
| Phosphine Catalysis | Ethyl propynoate, Phthalimide | Direct formation of a diamino acid precursor. scirp.org | Develop asymmetric/chiral catalysts. |
| Curtius Rearrangement | Nα-Boc-Asp(OBn)-OH | Establishes the β-nitrogen from an aspartic acid precursor. researchgate.net | Optimize protection schemes for efficiency. |
Expanding Biotechnological Applications in Novel Materials and Bioconjugation
The unique bifunctional nature of L-Dap makes it a versatile building block for a wide range of biotechnological applications, extending beyond its role in traditional peptide synthesis. mdpi.comchemimpex.com
A particularly exciting frontier is the development of novel biomaterials. Researchers have synthesized polycationic polymers composed of N-substituted L-Dap residues, termed DAPEGs. nih.gov These polymers have demonstrated the ability to bind DNA, exhibit low cytotoxicity, and achieve high transfection efficiency, positioning them as promising non-viral vectors for future gene therapy applications. nih.gov The structure of these DAPEG polymers can be tuned to control the formation of unique, flower-like nanostructures when complexed with plasmid DNA. nih.gov Another material, poly(L-diaminopropionic acid) (PDAP), can be produced via fermentation and shows potential for use as a biodegradable food preservative. tandfonline.com
In the realm of bioconjugation and chemical biology, L-Dap derivatives are instrumental. Azide-functionalized L-Dap, for instance, is perfectly suited for "click chemistry," enabling the stable and specific attachment of peptides to drugs, imaging agents, or material surfaces. chemimpex.com A revolutionary emerging application is the use of genetic code expansion to incorporate L-Dap into proteins in place of catalytic serine or cysteine residues. nih.gov This technique allows for the trapping of otherwise transient acyl-enzyme intermediates as stable amide bonds, providing unprecedented structural and mechanistic insights into enzyme function, as demonstrated with valinomycin (B1682140) synthetase. nih.gov
Future research will focus on:
Designing Novel Polymers: Synthesizing new DAPEGs and other L-Dap-based polymers with tailored side chains to optimize them for specific drug and gene delivery tasks. nih.gov
Functional Materials: Exploring the use of L-Dap as a cross-linking agent in advanced materials like hydrogels and functionalized graphene sponges. mdpi.com
Expanding the Genetic Toolbox: Applying the strategy of genetically encoding L-Dap to a wider array of enzymes, including polyketide synthases and other transiently acylated proteins, to elucidate their mechanisms and capture their native substrates. nih.gov
Q & A
Q. What are the established methods for synthesizing (2S)-2,3-diammoniopropanoate, and how can its stereochemical purity be ensured?
Synthesis typically involves catalytic amination of α,β-unsaturated carboxylic acid derivatives under controlled pH and temperature. For stereochemical control, chiral catalysts (e.g., Rh-complexes) or enzymatic resolution (e.g., using aminotransferases) are employed . Purification via ion-exchange chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures >98% enantiomeric excess. Confirm purity using chiral HPLC with a Crownpak CR-I column (mobile phase: 0.1 M HClO₄) .
Q. How can researchers characterize the structural and functional properties of this compound?
Key techniques include:
- NMR spectroscopy : Analyze , , and spectra to confirm the diammonium groups and stereochemistry (e.g., δ 3.2–3.5 ppm for CH-NH₃⁺ protons) .
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., space group P2₁ with Z = 4) .
- Elemental analysis : Verify C, H, N ratios (theoretical: C 28.57%, H 7.19%, N 13.33%) with deviations <0.3% .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
The compound is highly soluble in water (>500 mg/mL at 25°C) but degrades in acidic media (pH < 3) via decarboxylation. Store at −20°C in amber vials under nitrogen to prevent oxidative deamination. Monitor stability using UV-Vis spectroscopy (λ = 210 nm for amine group absorption) .
Advanced Research Questions
Q. How do stereochemical variations (e.g., 2S vs. 2R configurations) impact the reactivity of diammoniopropanoate derivatives in enzymatic systems?
The (2S) configuration enhances substrate specificity for L-amino acid oxidases, as shown in kinetic assays (e.g., = 0.45 mM for (2S)-isomer vs. = 2.1 mM for (2R)-isomer in Rhodococcus spp. enzymes). Molecular docking simulations (AutoDock Vina) reveal stronger hydrogen bonding between the (2S)-NH₃⁺ group and Glu267 residues .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in cytotoxicity studies (e.g., IC₅₀ ranging from 50 μM to >1 mM) may arise from cell line variability or impurities. Mitigate this by:
Q. How can computational modeling optimize the design of this compound analogs for targeted protein interactions?
Use density functional theory (DFT, B3LYP/6-31G*) to calculate charge distribution and pKa values (predicted pKa₁ = 9.2 for α-ammonium, pKa₂ = 8.7 for β-ammonium). Molecular dynamics (GROMACS) simulations reveal salt bridges with Asp189 in thrombin’s active site, guiding analog design for anticoagulant applications .
Q. What methodologies quantify trace impurities in this compound batches, and how do they affect experimental reproducibility?
Impurities like 3-aminopropanoic acid (≤0.5%) can skew kinetic data. Detect via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
